molecular formula C29H32N2O7 B165615 2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)- CAS No. 136398-54-4

2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-

Cat. No. B165615
CAS RN: 136398-54-4
M. Wt: 520.6 g/mol
InChI Key: JNNCGBMBOYDZEW-CXNWBYPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)- is a natural product found in Streptomyces actuosus with data available.

Scientific Research Applications

Chemical Synthesis and Stereoselectivity

  • Research has shown that protected forms of specific 7-oxabicyclo compounds, which are structurally related to 2,4,6-heptatrienamide, can be obtained with high stereoselectivity. These forms are derived from exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate through processes involving acid-promoted rearrangements of N-carbonyl aziridines (Allemann & Vogel, 1991).

Synthesis of Protected Amino-Hydroxy-Cyclopentane-Carbaldehyde Derivatives

  • Cycloaddition of azido formates to 7-oxabicyclo derivatives yields protected amino-hydroxy-cyclopentane-carbaldehyde derivatives. These processes demonstrate high stereoselectivity and involve several intermediate transformations (Reymond & Vogel, 1990).

Synthesis of Novel Carbocyclic Nucleoside Analogues

  • Studies have synthesized novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. These compounds, structurally related to 2,4,6-heptatrienamide, were evaluated for activity against Coxsackie virus (Hřebabecký et al., 2009).

Photoinduced Electron Transfer for Synthesis

  • Photoinduced electron transfer from Et(3)N to 7-oxabicyclo[2.2.1]heptan-2-ones, related to 2,4,6-heptatrienamide, has been applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995).

Pharmacological Evaluation of Epoxy-7-Oxabicyclo[2.2.1]heptane Derivatives

  • Specific epoxy-7-oxabicyclo[2.2.1]heptane derivatives have been evaluated for their pharmacological properties, including acting as selective TxA2 antagonists at platelet and pulmonary thromboxane receptors (Das et al., 1988).

properties

CAS RN

136398-54-4

Product Name

2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-

Molecular Formula

C29H32N2O7

Molecular Weight

520.6 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide

InChI

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+

InChI Key

JNNCGBMBOYDZEW-CXNWBYPBSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Canonical SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

synonyms

alisamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-
Reactant of Route 2
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-
Reactant of Route 3
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-
Reactant of Route 4
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-
Reactant of Route 5
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-
Reactant of Route 6
2,4,6-Heptatrienamide, 7-(4-((5-cyclohexyl-1-oxo-2,4-pentadienyl)amino)-2-hydroxy-5-oxo-7-oxabicyclo(4.1.0)hept-3-en-2-yl)-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-

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